molecular formula C13H18N2O3S2 B2730424 3-(4-methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine CAS No. 1798487-67-8

3-(4-methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine

Cat. No.: B2730424
CAS No.: 1798487-67-8
M. Wt: 314.42
InChI Key: KCAPWWKRLDSQOQ-UHFFFAOYSA-N
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Description

3-(4-methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions.

    Introduction of the methylsulfonyl group: This step often involves sulfonation reactions using reagents like methylsulfonyl chloride.

    Attachment of the pyridine moiety: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be used to study the effects of piperidine derivatives on various biological pathways.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine: Unique due to its specific substitution pattern and functional groups.

    Piperidine derivatives: A broad class of compounds with diverse biological activities.

    Pyridine derivatives: Known for their use in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific biological activities and chemical reactivity not found in other similar compounds.

Biological Activity

3-(4-Methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews available literature on the biological properties, mechanisms of action, and relevant case studies involving this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H16N2O3S2
  • Molecular Weight : 316.41 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, while the sulfonyl and methylsulfanyl groups may enhance lipophilicity, facilitating cellular uptake.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit specific kinases implicated in cancer progression has been a focal point of research .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antimicrobial efficacyThe compound showed significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively.
Study 2 Investigate anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.
Study 3 Assess neuroprotective effectsExhibited protective effects against oxidative stress-induced neuronal cell death in SH-SY5Y cells.

Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives with a similar scaffold effectively inhibited bacterial growth by disrupting cell wall synthesis .
  • Anticancer Mechanisms : Research indicated that the compound could activate caspase pathways leading to apoptosis in tumor cells .
  • Neuroprotective Effects : Another investigation found that it could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-19-12-11(4-3-7-14-12)13(16)15-8-5-10(6-9-15)20(2,17)18/h3-4,7,10H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAPWWKRLDSQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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